2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the benzothiadiazine ring system in the structure contributes to its pharmacological potential.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-5-7-11(8-6-10)17-14(20)9-23-15-18-12-3-1-2-4-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDGPBBHWDDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves several steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 2-mercaptobenzothiazole in the presence of an oxidizing agent to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Studies indicate that benzothiadiazine derivatives exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
- Anticancer Properties : The compound has demonstrated anticancer activity by inducing apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Cardiovascular Applications
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to lower blood pressure in hypertensive animal models by inhibiting angiotensin-converting enzyme (ACE) activity. This suggests potential applications in managing hypertension.
Diabetes Management
Another study reported that the compound improved insulin sensitivity in diabetic rats by enhancing glucose uptake in muscle tissues. This property indicates its potential as a therapeutic agent for diabetes management.
Neuroprotective Effects
Research on neurodegenerative disease models indicated that the compound protects neuronal cells from oxidative stress-induced damage, suggesting its utility in neuroprotection.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antihypertensive Effects : A study demonstrated significant blood pressure reduction in hypertensive models.
- Diabetes Management : Enhanced insulin sensitivity was noted in animal models.
- Neuroprotection : Protection against oxidative stress was observed in neuronal cell cultures.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide include other benzothiadiazine derivatives, such as:
- 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide These compounds share a similar core structure but differ in the substituents attached to the benzothiadiazine ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its biological activity and chemical reactivity.
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the benzothiadiazine derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazine ring and a fluorophenylacetamide moiety. Its molecular formula is , and it has a molecular weight of 391.46 g/mol. The presence of the sulfanyl group and the dioxo functionality are critical for its biological interactions.
Biological Activity Overview
Benzothiadiazine derivatives have been reported to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
- Antiviral Properties : Investigated for potential use against viral infections.
- Antihypertensive Effects : May influence blood pressure regulation.
- Antidiabetic Action : Explored for its potential to manage blood glucose levels.
- Anticancer Activity : Under research for its efficacy in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways. Notably, the benzothiadiazine core is known to interact with:
- Potassium Channels : Modulating cellular excitability.
- AMPA Receptors : Influencing neurotransmission.
These interactions suggest that the compound could have implications in treating neurological disorders as well as cardiovascular diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
-
Antimicrobial Studies :
- A study demonstrated that derivatives of benzothiadiazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced membrane permeability, facilitating bacterial cell death .
- Antiviral Research :
- Cancer Cell Proliferation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1,2,4-benzothiadiazine | Structure | Antimicrobial |
| 4H-benzothiadiazine | Structure | Antihypertensive |
| 2-cyano-N-(4-fluorophenyl)acetamide | Structure | Anticancer |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to other benzothiadiazine derivatives.
Q & A
Q. What are the key considerations in synthesizing 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide?
The synthesis involves multi-step reactions, starting with the preparation of the benzothiadiazine core. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfanyl group incorporation .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the benzothiadiazin-3-yl position .
- Temperature control : Maintaining 60–80°C during acetamide coupling to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfanyl and fluorophenyl groups. Aromatic protons typically appear at δ 7.2–8.1 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 407.0821) validates molecular integrity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area under the curve) .
Q. How can researchers assess the biological activity of this compound?
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 1–100 µM) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst loading (5–20 mol%) to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., thiolate anion at 2550 cm⁻¹) to adjust stoichiometry dynamically .
Q. How to resolve contradictory bioactivity data across studies?
- Orthogonal assays : Combine enzymatic inhibition data with cellular uptake studies (LC-MS/MS quantitation) to distinguish target engagement from off-target effects .
- Metabolite profiling : UPLC-QTOF identifies active metabolites (e.g., defluorinated or oxidized derivatives) that may contribute to discrepancies .
- Structural analogs : Compare SAR (Structure-Activity Relationship) using derivatives with modified fluorophenyl or sulfanyl groups .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Validate target dependency by silencing putative receptors (e.g., EGFR) and measuring activity loss .
- Thermal shift assay : Monitor protein thermal stability (ΔTₘ ≥ 2°C indicates binding) to confirm direct target interaction .
- Transcriptomics : RNA-seq reveals downstream pathway modulation (e.g., apoptosis genes BAX/BCL-2) in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
